An In-Depth Technical Guide to 3,3-Difluorocyclohexanecarboxylic Acid: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3,3-Difluorocyclohexanecarboxylic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Gem-Difluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorination strategies, the incorporation of a gem-dinal difluoromethylene (CF2) group into an aliphatic scaffold, such as a cyclohexane ring, has emerged as a particularly impactful modification. This isostere of a carbonyl or methylene group can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, often leading to enhanced potency and improved pharmacokinetic profiles.[1]
This technical guide focuses on 3,3-Difluorocyclohexanecarboxylic acid (CAS Number: 849669-20-1), a valuable building block that embodies the strategic advantages of gem-difluorination. We will delve into its chemical and physical properties, provide detailed synthetic protocols, explore its reactivity, and discuss its applications in drug discovery, offering a comprehensive resource for researchers leveraging this unique scaffold.
Physicochemical Properties and Structural Insights
Understanding the fundamental properties of 3,3-Difluorocyclohexanecarboxylic acid is crucial for its effective application in synthesis and drug design.
Core Chemical and Physical Data
| Property | Value | Source/Comment |
| CAS Number | 849669-20-1 | - |
| Molecular Formula | C₇H₁₀F₂O₂ | [2] |
| Molecular Weight | 164.15 g/mol | [2] |
| Melting Point | Not experimentally determined. Estimated to be in the range of the analogous 4,4-difluorocyclohexanecarboxylic acid (103-107 °C)[3] and 3,3-difluorocyclobutanecarboxylic acid (51-55 °C).[4] | Estimation based on similar structures. |
| Boiling Point | Not experimentally determined. Predicted to be around 241 °C for the 4,4-isomer. | Prediction for a similar isomer. |
| pKa | Not experimentally determined. Predicted to be ~4.06 for the 4,4-isomer.[5] The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity compared to non-fluorinated cyclohexanecarboxylic acid. | Prediction based on computational models. |
| logP | Not experimentally determined. | - |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | General expectation for similar structures. |
The Impact of 3,3-Difluorination on Acidity and Conformation
The placement of the gem-difluoro group at the 3-position of the cyclohexane ring has significant stereoelectronic consequences. The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.
From a conformational standpoint, the C-F bonds are highly polarized and can engage in dipole-dipole interactions and hyperconjugation with adjacent C-H and C-C bonds. These interactions influence the conformational equilibrium of the cyclohexane ring, which can be a critical factor in the binding of a drug molecule to its biological target. The repulsion between the C-F bonds in close proximity can lead to a preference for specific chair conformations.[6]
Spectroscopic Characterization
Definitive identification of 3,3-Difluorocyclohexanecarboxylic acid relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A ¹H NMR spectrum for 3,3-Difluorocyclohexanecarboxylic acid is available from commercial suppliers.[7][8] The spectrum is expected to show complex multiplets for the cyclohexane ring protons, with the proton at the 1-position (adjacent to the carboxylic acid) appearing at a downfield chemical shift.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon of the carboxylic acid typically appears in the range of 170-180 ppm. The carbon bearing the two fluorine atoms (C-3) will exhibit a characteristic triplet due to coupling with the two fluorine nuclei, with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of this carbon will be significantly downfield compared to a non-fluorinated methylene group.[9]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For 3,3-Difluorocyclohexanecarboxylic acid, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aliphatic gem-difluoro groups.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[12][13] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry
Mass spectrometry will show the molecular ion peak (M+) or, more commonly, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) depending on the ionization technique used. Fragmentation patterns may include the loss of water, carbon dioxide, and hydrogen fluoride.
Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of 3,3-Difluorocyclohexanecarboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-oxocyclohexanecarboxylate
-
To a solution of 3-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-oxocyclohexanecarboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate
-
Dissolve ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3,3-difluorocyclohexanecarboxylate.
Step 3: Synthesis of 3,3-Difluorocyclohexanecarboxylic acid
-
Dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate or sodium hydroxide (2-3 equivalents) and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 1-2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3,3-Difluorocyclohexanecarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Reactivity and Chemical Transformations
The chemical reactivity of 3,3-Difluorocyclohexanecarboxylic acid is primarily dictated by the carboxylic acid functionality. However, the presence of the gem-difluoro group can influence the reactivity of the cyclohexane ring under certain conditions.
Reactions of the Carboxylic Acid Group
-
Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acyl chloride followed by reaction with an amine. These amide bond-forming reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification: Fischer esterification with an alcohol under acidic catalysis or reaction with an alkyl halide in the presence of a base will yield the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (3,3-difluorocyclohexyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Decarboxylation: While generally stable, decarboxylation can be induced under specific conditions, such as photoredox catalysis, to generate a 3,3-difluorocyclohexyl radical, which can then participate in further C-C or C-heteroatom bond-forming reactions.
Amide Coupling Workflow
Caption: General workflow for the amide coupling of 3,3-Difluorocyclohexanecarboxylic acid.
Reactivity of the Difluorinated Cyclohexane Ring
The C-F bonds are generally very strong and unreactive. The gem-difluoro group is resistant to metabolic oxidation, which is one of its key advantages in drug design. The fluorine atoms can, however, influence the reactivity of adjacent positions through their strong inductive effect.
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-difluorocyclohexane motif is a valuable scaffold in the design of novel therapeutics due to its ability to impart favorable properties.
Bioisosteric Replacement
The CF₂ group can act as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. This substitution can lead to improved metabolic stability and modulation of receptor binding interactions. For instance, replacing a metabolically labile ketone with a gem-difluoro group can block a key site of metabolism, thereby increasing the drug's half-life.
Modulation of Physicochemical Properties
The introduction of the 3,3-difluoro moiety can fine-tune the lipophilicity (logP) of a molecule. While the effect is context-dependent, gem-difluorination often leads to a moderate increase in lipophilicity compared to a methylene group. As mentioned earlier, it also significantly impacts the pKa of nearby functional groups.
Conformational Constraint
The cyclohexane ring provides a conformationally restricted scaffold. The stereoelectronic effects of the 3,3-difluoro substitution can further influence the preferred conformation, which can be exploited to optimize the binding of a ligand to its target protein by pre-organizing the molecule in a bioactive conformation.
Example Application: IL-17 Modulators
A patent application has described novel difluorocyclohexyl derivatives as modulators of Interleukin-17 (IL-17), a key cytokine implicated in inflammatory and autoimmune diseases.[3] This highlights the potential of this scaffold in developing treatments for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The specific substitution pattern of the difluorocyclohexane ring is likely crucial for achieving the desired potency and selectivity for the IL-17 target.
Safety and Handling
3,3-Difluorocyclohexanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
3,3-Difluorocyclohexanecarboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally defined cyclohexane scaffold and the stereoelectronic influence of a gem-difluoro group offers chemists a powerful tool to optimize the properties of drug candidates. By providing enhanced metabolic stability, modulating acidity, and influencing molecular conformation, this compound and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively incorporate this promising building block into their research and development programs.
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